molecular formula C7H7N3 B1308285 7-méthyl-3H-imidazo[4,5-b]pyridine CAS No. 27582-20-3

7-méthyl-3H-imidazo[4,5-b]pyridine

Numéro de catalogue: B1308285
Numéro CAS: 27582-20-3
Poids moléculaire: 133.15 g/mol
Clé InChI: BAEHKMMWUUIOJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Applications De Recherche Scientifique

7-methyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

7-Methyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions, particularly as a bioisostere of purines. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazo[4,5-b]pyridine derivatives have been shown to act as kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases . These interactions are crucial for regulating cell cycle progression and mitosis. Additionally, 7-methyl-3H-imidazo[4,5-b]pyridine can interact with GABA_A receptors, acting as positive allosteric modulators . This interaction enhances the inhibitory effects of GABA, which is essential for maintaining neuronal excitability and preventing seizures.

Cellular Effects

The effects of 7-methyl-3H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival . These compounds can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth. Furthermore, 7-methyl-3H-imidazo[4,5-b]pyridine can modulate the expression of genes involved in inflammation and immune response, highlighting its potential as an anti-inflammatory agent .

Molecular Mechanism

The molecular mechanism of action of 7-methyl-3H-imidazo[4,5-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 7-methyl-3H-imidazo[4,5-b]pyridine can activate GABA_A receptors by binding to allosteric sites, enhancing the inhibitory effects of GABA and reducing neuronal excitability . These molecular interactions are critical for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-methyl-3H-imidazo[4,5-b]pyridine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have demonstrated that 7-methyl-3H-imidazo[4,5-b]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 7-methyl-3H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 7-methyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

7-Methyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic pathways of 7-methyl-3H-imidazo[4,5-b]pyridine are crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 7-methyl-3H-imidazo[4,5-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, 7-methyl-3H-imidazo[4,5-b]pyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 7-methyl-3H-imidazo[4,5-b]pyridine is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 7-methyl-3H-imidazo[4,5-b]pyridine direct it to specific organelles, where it can exert its effects. For example, the localization of this compound to the nucleus allows it to interact with nuclear receptors and transcription factors, modulating gene expression . Similarly, its localization to the mitochondria can influence mitochondrial function and apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions for several hours . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for 7-methyl-3H-imidazo[4,5-b]pyridine are not extensively documented. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

7-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor modulator and proton pump inhibitor highlights its versatility and potential in medicinal chemistry .

Activité Biologique

7-Methyl-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse pharmacological properties. This compound has been studied for its potential applications in oncology, as well as its activity against various biological targets, including kinases and receptors involved in hypertension and metabolic disorders.

Chemical Structure and Properties

The chemical structure of 7-methyl-3H-imidazo[4,5-b]pyridine can be represented by the following molecular formula:

  • Molecular Formula : C₇H₇N₃
  • IUPAC Name : 7-methyl-3H-imidazo[4,5-b]pyridine

Anticancer Activity

Several studies have investigated the anticancer properties of 7-methyl-3H-imidazo[4,5-b]pyridine derivatives. Notably, derivatives such as 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have shown significant inhibitory effects on Aurora-A and Aurora-B kinases, which are critical for cancer cell proliferation.

CompoundKinase Inhibition (IC₅₀)Cell Line Growth Inhibition (GI₅₀)
7aAurora-A: 0.212 μMSW620: 0.18 μM
Aurora-B: 0.461 μMHCT116: 0.15 μM

In HeLa cells, compound 7a inhibited autophosphorylation of Aurora-A with an IC₅₀ of 0.087 μM, indicating its potent activity against cervical cancer cells .

Antihypertensive and Metabolic Effects

7-methyl-3H-imidazo[4,5-b]pyridine derivatives have also been identified as dual-action compounds that target both the angiotensin II type 1 receptor and peroxisome proliferator-activated receptor (PPARγ). For example, compound 2l demonstrated potent angiotensin II receptor antagonism with an IC₅₀ of 1.6 nM and partial PPARγ agonism (EC₅₀ = 212 nM), highlighting its potential in treating hypertension and insulin resistance .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-b]pyridine derivatives is significantly influenced by their substitution patterns. Research indicates that specific substitutions enhance antiproliferative activity against various cancer cell lines. For instance:

  • Bromo-substituted derivatives exhibited increased antiproliferative effects compared to their non-substituted counterparts.
  • Compounds with unsubstituted amidino groups showed strong activity against colon carcinoma cells with IC₅₀ values ranging from 0.4 to 0.7 μM .

Case Studies and Research Findings

  • Fungicidal Activity : A study synthesized novel imidazo[4,5-b]pyridine derivatives that displayed significant fungicidal activity against Puccinia polysora, with one compound achieving an EC₅₀ value comparable to established fungicides .
  • Antiproliferative Studies : Comprehensive evaluations of various imidazo[4,5-b]pyridine derivatives revealed their effectiveness against a range of human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and acute lymphoblastic leukemia (DND-41). The most promising compounds showed IC₅₀ values below 1 μM across multiple cell lines .

Propriétés

IUPAC Name

7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEHKMMWUUIOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398280
Record name 7-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-20-3
Record name 27582-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
7-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
7-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
7-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
7-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
7-methyl-3H-imidazo[4,5-b]pyridine
Customer
Q & A

Q1: What are the structural features of 7-methyl-3H-imidazo[4,5-b]pyridine and how do these relate to its potential for forming hydrogen bonds?

A1: 7-methyl-3H-imidazo[4,5-b]pyridine belongs to a class of compounds characterized by a fused imidazole and pyridine ring system, with a methyl group substituted at the 7th position of the latter. A key structural feature of this compound is the presence of an N-H group within the imidazole ring. This N-H group can act as a hydrogen bond donor, as demonstrated by its interaction with the nitrogen atom in the pyridine ring of an adjacent molecule. [] This interaction leads to the formation of a moderately strong N-H…N hydrogen bond, influencing the compound's crystal structure and potentially its interactions with biological targets. []

Q2: How does the position of the methyl group on the pyridine ring influence the properties of imidazo[4,5-b]pyridine derivatives?

A2: Research indicates that the position of the methyl substituent on the pyridine ring can significantly influence the properties of imidazo[4,5-b]pyridine derivatives. Specifically, it affects the proton position of the N-H group within the imidazole ring. [] This alteration can impact the strength and geometry of hydrogen bonds formed by the molecule, potentially affecting its binding affinity to biological targets and influencing its pharmacological activity.

Q3: Can you provide an example of how 7-methyl-3H-imidazo[4,5-b]pyridine has been modified to create a drug candidate and what biological target does this derivative interact with?

A3: E4177 (3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H- imidazo[4,5-b]pyridine) exemplifies a drug candidate derived from the 7-methyl-3H-imidazo[4,5-b]pyridine scaffold. [, ] E4177 acts as a potent and specific antagonist of the angiotensin II type 1 receptor (AT1 receptor). [, ] This interaction effectively blocks the binding of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting the AT1 receptor, E4177 effectively lowers blood pressure and has shown potential in treating cardiovascular diseases like hypertension. [, ]

Q4: How does the activity of E4177 compare to Losartan, another Angiotensin II type 1 receptor antagonist?

A4: In vitro studies comparing E4177 to Losartan, a well-known AT1 receptor antagonist, revealed that E4177 exhibited a greater potency in blocking angiotensin II binding to its receptor in both human and rabbit arteries. [] This increased potency suggests that E4177 might offer therapeutic advantages in managing cardiovascular conditions by effectively blocking the AT1 receptor at lower concentrations compared to Losartan.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.